molecular formula C8H15NO B2927524 1,2,6-trimethylpiperidin-4-one CAS No. 41248-68-4

1,2,6-trimethylpiperidin-4-one

Cat. No.: B2927524
CAS No.: 41248-68-4
M. Wt: 141.214
InChI Key: YHUNCTAOWLYFHG-UHFFFAOYSA-N
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Description

1,2,6-Trimethylpiperidin-4-one is a configurational and conformational isomer of significant interest in medicinal chemistry due to its role as a versatile synthetic intermediate. Its primary research value lies in the synthesis of pharmacologically active compounds, especially opioid analgesics and ligands for the nociceptin/orphanin FQ (ORL1) peptide receptor, a target with implications in pain modulation, anxiety, and memory . The stereochemistry of the 2,6-disubstituted 4-piperidone core is critically important, as the pharmacological effect of resulting drug candidates depends sensitively on the ring conformation and stereochemistry . Research into this compound involves studying its isomeric mixture (cis/trans) and the energy barriers for ring inversion, which are essential for understanding the structure-activity relationship of derived molecules . This product is intended for use in chemical synthesis and pharmacological research within a laboratory setting only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,6-trimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-4-8(10)5-7(2)9(6)3/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUNCTAOWLYFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC(N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Organic Chemistry of 1,2,6 Trimethylpiperidin 4 One: Reactivity and Transformation Pathways

Carbonyl Group Transformations

The ketone functionality at the C-4 position is a primary site of reactivity in 1,2,6-trimethylpiperidin-4-one, serving as an electrophilic center for a wide array of nucleophilic attacks and condensation reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is susceptible to attack by various nucleophiles, including organometallic reagents, hydrides, and cyanide. These reactions typically proceed via a standard nucleophilic addition mechanism. The stereochemical outcome of the addition is influenced by the steric hindrance imposed by the two axial hydrogen atoms at the C-3 and C-5 positions and the methyl groups at C-2 and C-6. Generally, the nucleophile prefers to attack from the equatorial face to avoid steric clash, leading to the formation of an axial alcohol.

Strong nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) react readily with the piperidinone to form tertiary alcohols after an acidic workup. masterorganicchemistry.comyoutube.com The reaction begins with the nucleophilic attack on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation yields the final alcohol product. Similarly, reduction with complex metal hydrides such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) furnishes the corresponding secondary alcohol, 1,2,6-trimethylpiperidin-4-ol.

Nucleophile (Nu⁻)Reagent ExampleProductStereochemistry
Hydride (H⁻)NaBH₄, LiAlH₄1,2,6-trimethylpiperidin-4-olPredominantly axial attack of H⁻, yielding the equatorial alcohol
Alkyl/Aryl (R⁻)CH₃MgBr, PhLi4-alkyl/aryl-1,2,6-trimethylpiperidin-4-olEquatorial attack of R⁻ is favored, leading to an axial alcohol
Cyanide (CN⁻)KCN/H⁺4-cyano-1,2,6-trimethylpiperidin-4-ol (cyanohydrin)Formation of a cyanohydrin via addition of cyanide

Oxime Formation and Subsequent Heterocyclic Annulation (e.g., Pyrrole (B145914) Synthesis via Trofimov Reaction)

Like other ketones, this compound undergoes condensation with hydroxylamine (B1172632) to form the corresponding ketoxime, this compound oxime. This reaction is a crucial first step for further transformations, most notably the Trofimov reaction for pyrrole synthesis. wikipedia.org

The Trofimov reaction involves the base-catalyzed reaction of a ketoxime with an alkyne, typically acetylene, in a superbasic medium like KOH/DMSO. wikipedia.org The mechanism proceeds through several key steps:

Deprotonation: The superbase deprotonates the oxime's hydroxyl group.

Vinylation: The resulting oximate anion undergoes nucleophilic addition to acetylene, forming an O-vinyloxime intermediate.

ddugu.ac.inddugu.ac.in-Sigmatropic Rearrangement: The O-vinyloxime undergoes a ddugu.ac.inddugu.ac.in-sigmatropic rearrangement (aza-Claisen rearrangement) to form an enol-imine intermediate.

Cyclization and Dehydration: Intramolecular nucleophilic attack of the imine nitrogen onto the carbonyl carbon, followed by dehydration, leads to the formation of a dihydropyrrole ring.

Aromatization: A final tautomerization or elimination step yields the aromatic pyrrole ring.

This reaction provides a powerful route to construct pyrrole rings fused or appended to the piperidine (B6355638) scaffold, creating complex heterocyclic systems from simple precursors. nih.gov

Alkyne ReactantBase/SolventProductYield (%)
Acetylene (C₂H₂)KOH/DMSO4,6,7-trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,4-c]pyridineGood
Phenylacetylenet-BuOK/DMSO2-phenyl-4,6,7-trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,4-c]pyridineModerate
PropyneKOH/DMSO2,4,6,7-tetramethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,4-c]pyridineGood

Alpha-Functionalization and Substitution Chemistry

The carbon atoms alpha to the carbonyl group (C-3 and C-5) in this compound are activated and can be functionalized through various reactions. These positions possess acidic protons that can be removed by a suitable base to form an enolate intermediate. This enolate is a powerful nucleophile that can react with a range of electrophiles.

The regioselectivity of enolate formation can be controlled by kinetic versus thermodynamic conditions. The less substituted, kinetic enolate is typically formed using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The more substituted, thermodynamic enolate is favored under conditions that allow for equilibrium, such as using a weaker base like sodium ethoxide at higher temperatures.

Once formed, the enolate can participate in several key transformations:

Alkylation: Reaction with alkyl halides (R-X) introduces an alkyl group at the alpha position.

Aldol (B89426) Condensation: Reaction with aldehydes or ketones yields β-hydroxy carbonyl compounds.

Halogenation: Reaction with sources of electrophilic halogens (e.g., Br₂) introduces a halogen atom at the alpha position, creating precursors for other reactions like the Favorskii rearrangement.

Reaction TypeElectrophileBaseProduct
AlkylationMethyl Iodide (CH₃I)LDA3-methyl-1,2,6-trimethylpiperidin-4-one
Aldol CondensationBenzaldehyde (B42025) (PhCHO)NaOEt3-(hydroxy(phenyl)methyl)-1,2,6-trimethylpiperidin-4-one
HalogenationBromine (Br₂)HBr (cat.)3-bromo-1,2,6-trimethylpiperidin-4-one

Ring System Rearrangements and Cycloaddition Reactions

The piperidin-4-one ring system can undergo rearrangements, often initiated by transformations at the alpha position. A notable example is the Favorskii rearrangement , which occurs when an α-halo ketone is treated with a base. ddugu.ac.inpurechemistry.org For 3-bromo-1,2,6-trimethylpiperidin-4-one, treatment with a base like sodium methoxide (B1231860) can induce a ring contraction. The proposed mechanism involves the formation of a bicyclic cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a five-membered ring (pyrrolidine) carboxylic acid ester derivative. wikipedia.orgadichemistry.com This provides a synthetic route to highly substituted pyrrolidine (B122466) scaffolds.

While this compound itself is not a diene or dienophile, its derivatives can participate in cycloaddition reactions . For example, conversion of the ketone to its corresponding enamine or enol ether introduces a π-system that can act as the 2π component in [4+2] cycloadditions (Diels-Alder reactions). rsc.orgwikipedia.org Similarly, conversion to an exocyclic methylene (B1212753) derivative via a Wittig-type reaction would create a diene system suitable for reaction with dienophiles. These strategies enable the construction of complex polycyclic systems built upon the piperidine framework. researchgate.netacs.org

Cascade and Domino Processes Involving the Piperidin-4-one Moiety

Cascade reactions, also known as domino or tandem reactions, allow for the formation of complex molecules in a single operation without isolating intermediates, enhancing synthetic efficiency. wikipedia.org The this compound scaffold is an excellent starting point for designing such processes due to its multiple reactive sites.

A plausible cascade sequence could be initiated by a Michael addition. The enolate of this compound can be reacted with an α,β-unsaturated carbonyl compound (e.g., methyl vinyl ketone). The resulting 1,5-dicarbonyl intermediate can then undergo an intramolecular aldol condensation, leading to the formation of a new fused six-membered ring. This sequence, a Robinson annulation, builds a bicyclic system in a one-pot procedure.

Another potential cascade involves a multicomponent reaction. For example, the piperidinone could react with an aldehyde and a source of cyanide (e.g., TMSCN) in a Strecker-type reaction to form an α-amino nitrile at the C-3 position. Further intramolecular reactions could then be triggered to build additional heterocyclic rings. Such cascade strategies are powerful tools for rapidly increasing molecular complexity from the relatively simple piperidinone core. researchgate.net

Stereochemistry and Conformational Analysis of 1,2,6 Trimethylpiperidin 4 One

Conformational Preferences of the Piperidine (B6355638) Ring (e.g., Chair Conformations)

The six-membered piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. chemrevlett.com However, the presence of heteroatoms and substituents introduces complexities to its conformational landscape. rsc.org For substituted piperidin-4-ones, the ring can exist in various conformations, including chair, boat, and twist-boat forms. chemrevlett.comchemrevlett.com The chair conformation is generally the most stable, but the energy difference between conformers can be small, allowing for dynamic equilibria. acs.org

Influence of Methyl Substituents on Conformational Dynamics and Equilibria

The three methyl groups on the 1,2,6-trimethylpiperidin-4-one ring play a pivotal role in dictating its preferred conformation. The conformational free energies associated with placing a methyl group in an axial versus an equatorial position are a key factor. nih.gov Generally, equatorial positions are favored for substituents to avoid 1,3-diaxial interactions, which are a source of significant steric strain.

For a methyl group at the C2 or C6 position (alpha to the nitrogen), there is a known preference for the equatorial orientation. acs.org However, the N-methyl group introduces additional complexity. The orientation of the N-methyl group (axial or equatorial) is coupled with the ring conformation and the orientation of the C2 and C6 methyl groups. rsc.org The interplay between these substituents determines the conformational equilibrium. For instance, in a chair conformation, having both the C2 and C6 methyl groups in equatorial positions would be sterically favorable. The N-methyl group's preference is also generally equatorial, but the energy barrier for nitrogen inversion is relatively low, allowing for rapid interconversion between its axial and equatorial states.

Table 1: Factors Influencing Conformational Preferences

FactorDescriptionPreferred Orientation for Methyl Groups
Torsional Strain Strain arising from eclipsing bonds.Staggered arrangements, favored in chair conformations.
Steric Strain (A-value) Energy cost of placing a substituent in an axial position.Equatorial to avoid 1,3-diaxial interactions.
Nitrogen Inversion Rapid inversion of the lone pair and substituent on the nitrogen atom.Allows for dynamic equilibrium between N-methyl axial and equatorial conformers.
Pseudoallylic Strain Steric repulsion involving substituents on a system with partial double-bond character adjacent to the nitrogen.Can favor an axial orientation for the C2-methyl group. nih.gov

Investigation of Stereoisomerism and Diastereoselectivity in Synthesis

This compound possesses two stereocenters at the C2 and C6 positions. This gives rise to the possibility of stereoisomers, specifically diastereomers: a cis isomer (where the C2 and C6 methyl groups are on the same side of the ring) and a trans isomer (where they are on opposite sides). Each of these diastereomers also exists as a pair of enantiomers.

The synthesis of substituted piperidin-4-ones often involves cyclization reactions, such as the intramolecular aza-Michael reaction. nih.gov The stereochemical outcome of these reactions, leading to a preponderance of one diastereomer over another (diastereoselectivity), is highly dependent on the reaction conditions and the nature of the reactants and catalysts used. nih.gov For example, changes in the base, solvent, or the presence of additives like lithium bromide can significantly alter the diastereomeric ratio of the product. chemrxiv.org

The relative stereochemistry of the C2 and C6 methyl groups profoundly impacts the conformational stability of the resulting molecule. In the cis isomer, a chair conformation can accommodate both methyl groups in equatorial positions, which is generally a low-energy arrangement. In the trans isomer, a chair conformation would force one methyl group into an axial position and the other into an equatorial position, introducing steric strain. This inherent difference in stability often influences the thermodynamic equilibrium between the isomers and can be exploited in their synthesis. iastate.edunih.gov

Chiral Induction and Resolution Methods

Given that this compound is a chiral molecule, obtaining enantiomerically pure forms is a significant objective for various applications. This can be achieved through two primary strategies: chiral induction (asymmetric synthesis) or the resolution of a racemic mixture.

Chiral induction involves synthesizing the molecule in a way that preferentially forms one enantiomer. This can be accomplished by using chiral catalysts, chiral auxiliaries, or chiral starting materials. acs.org For instance, carbene-catalyzed intramolecular aza-Michael reactions have been shown to produce substituted piperidines with good enantioselectivity. nih.gov

Resolution is the process of separating a racemic mixture into its constituent enantiomers. Kinetic resolution is a common technique where one enantiomer reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, slower-reacting enantiomer. nih.govrsc.org This has been successfully applied to various disubstituted piperidines. whiterose.ac.ukacs.org For example, enantioselective acylation using a chiral hydroxamic acid or deprotonation with a chiral base system like n-BuLi/sparteine can effectively resolve racemic piperidine derivatives. nih.govwhiterose.ac.ukacs.org Another classical method involves forming diastereomeric salts by reacting the racemic piperidine with a chiral acid. These diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. nih.gov

Table 2: Methods for Obtaining Enantiomerically Enriched Piperidones

MethodDescriptionExample
Asymmetric Synthesis Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries.Use of a quinoline (B57606) organocatalyst in intramolecular aza-Michael reactions. nih.gov
Kinetic Resolution Preferential reaction of one enantiomer in a racemic mixture, allowing separation.Enantioselective acylation with a chiral hydroxamic acid. nih.gov
Diastereomeric Salt Formation Reaction with a chiral resolving agent to form separable diastereomeric salts.Fractional crystallization of salts formed with a chiral acid. nih.gov

Advanced Spectroscopic Characterization Techniques for 1,2,6 Trimethylpiperidin 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of 1,2,6-trimethylpiperidin-4-one in solution. By analyzing the chemical shifts, coupling constants, and through-space correlations, the constitution and relative stereochemistry of the methyl groups can be unambiguously assigned.

One-dimensional (1D) ¹H and ¹³C NMR provide foundational information about the chemical environment of each proton and carbon atom. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of unique carbon environments.

For this compound, the key feature is its stereochemistry. The methyl groups at the C2 and C6 positions can be either cis or trans relative to each other. In the more stable cis isomer, the molecule can adopt a chair conformation where both C-methyl groups are in equatorial positions, minimizing steric strain.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle:

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically over two or three bonds. It would show correlations between the H2/H6 protons and the protons on the adjacent methylene (B1212753) groups (H3/H5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon chemical shifts based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for stereochemical assignment as it detects protons that are close in space, regardless of their bonding connectivity. For the cis isomer, NOESY would show correlations between the axial protons at C2/C6 and the axial protons at C3/C5. It would also reveal spatial proximity between the N-methyl group and other protons on the ring, helping to confirm the chair conformation.

Predicted NMR Data for cis-1,2,6-Trimethylpiperidin-4-one

Atom ¹H Chemical Shift (ppm, Predicted) ¹³C Chemical Shift (ppm, Predicted) Key Correlations (COSY, HSQC, NOESY)
N-CH₃~2.3~42.0HSQC: to N-CH₃ carbon. NOESY: to H2/H6 axial.
C2-H, C6-H~2.6 (multiplet)~59.0HSQC: to C2/C6 carbons. COSY: to H3/H5 protons and C-CH₃ protons.
C2-CH₃, C6-CH₃~1.1 (doublet)~16.0HSQC: to C-CH₃ carbons. COSY: to H2/H6 protons.
C3-H, C5-H~2.4 (axial), ~2.2 (equatorial)~53.0HSQC: to C3/C5 carbons. COSY: to H2/H6 protons.
C4-~210.0No ¹H correlation.

Note: Predicted values are based on data from N-methylpiperidin-4-one and cis-2,6-dimethylpiperidine derivatives. Actual values may vary depending on solvent and experimental conditions.

While this compound itself is achiral in its cis form (due to a plane of symmetry) and exists as a pair of enantiomers in its trans form, its derivatives can be chiral. Furthermore, this compound is structurally related to chiral bases used in asymmetric synthesis. For instance, cis-1,2,6-trimethylpiperidine is employed as a chiral amine in controlling stereoselectivity in reactions. scielo.briupac.org

In cases where a chiral derivative of this compound is synthesized, NMR spectroscopy in conjunction with chiral auxiliaries or chiral solvating agents can be used to determine enantiomeric purity. By introducing a chiral environment, the enantiomers, which are normally indistinguishable in an NMR spectrum (isochronous), form diastereomeric complexes that exhibit different chemical shifts, allowing for their quantification.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. For this compound (C₁₀H₁₉NO), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion (M⁺˙).

Under electron ionization (EI), the molecular ion undergoes fragmentation, creating a unique pattern of fragment ions that serves as a structural fingerprint. The fragmentation of piperidine (B6355638) derivatives is well-characterized and typically involves alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom), which is a dominant pathway for amines.

Key predicted fragmentation pathways include:

Loss of a methyl group: Cleavage of a methyl group from the C2 or C6 position would result in a stable ion at m/z 140 (M-15).

Alpha-Cleavage: Cleavage of the C2-C3 bond or C5-C6 bond can lead to the formation of various fragment ions. The loss of an ethyl radical initiated by cleavage next to the nitrogen is a common pathway.

Ring Cleavage: Fragmentation of the piperidine ring can occur through various pathways, often involving the carbonyl group, leading to characteristic smaller fragments.

Predicted Mass Spectrometry Fragmentation Data

m/z (Predicted) Proposed Fragment Identity Fragmentation Pathway
155[C₁₀H₁₉NO]⁺˙ (Molecular Ion)-
140[M - CH₃]⁺Loss of a methyl group from C2 or C6.
98[C₅H₈NO]⁺Alpha-cleavage and subsequent ring opening.
84[C₅H₁₀N]⁺Cleavage adjacent to the carbonyl group.
58[C₃H₈N]⁺Alpha-cleavage product containing the nitrogen atom.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. aanda.org These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moment, while Raman spectroscopy measures light scattering due to changes in polarizability. iiis.org

For this compound, the most prominent and diagnostic feature would be the vibration of the ketone carbonyl group (C=O). brussels-scientific.com

C=O Stretch: A strong, sharp absorption band in the IR spectrum is expected around 1715 cm⁻¹, which is characteristic of a saturated aliphatic six-membered ring ketone. brussels-scientific.comiitm.ac.in This peak would also be visible, though potentially weaker, in the Raman spectrum.

C-H Stretches: Multiple bands in the region of 2850-3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.

C-N Stretch: The stretching vibration of the C-N bonds within the piperidine ring typically appears in the fingerprint region (1250-1020 cm⁻¹).

CH₂/CH₃ Bending: Vibrations corresponding to the bending (scissoring, wagging) of the methylene and methyl groups appear in the 1470-1360 cm⁻¹ region.

Predicted Vibrational Frequencies

Frequency (cm⁻¹, Predicted) Vibrational Mode Technique Expected Intensity
~2970C-H Asymmetric Stretch (CH₃)IR, RamanStrong
~2930C-H Asymmetric Stretch (CH₂)IR, RamanStrong
~2860C-H Symmetric Stretch (CH₂, CH₃)IR, RamanMedium
~1715C=O Stretch (Ketone)IRVery Strong
~1460C-H Bending (CH₂, CH₃)IRMedium
~1200C-N StretchIRMedium-Weak

Electronic Spectroscopy (UV-Vis) for Conformational Information and Electronic Properties

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. alagappauniversity.ac.in The chromophore in this compound is the carbonyl group of the ketone. Saturated aliphatic ketones exhibit a characteristic, though weak, absorption band in the UV region. uobabylon.edu.iq

This absorption is due to the n → π (n-to-pi-star) electronic transition. slideshare.net This involves the promotion of an electron from one of the non-bonding (n) lone pairs on the oxygen atom to the antibonding π orbital of the C=O double bond.

λ_max: The maximum absorbance (λ_max) for this transition in aliphatic ketones typically occurs around 270-300 nm. sathyabama.ac.in

Molar Absorptivity (ε): The n → π* transition is "symmetry-forbidden," resulting in a low molar absorptivity (ε), typically in the range of 10-100 L·mol⁻¹·cm⁻¹.

Solvent Effects: The position of this absorption is sensitive to solvent polarity. In polar, protic solvents (like water or ethanol), hydrogen bonding to the carbonyl oxygen stabilizes the non-bonding electrons, increasing the energy required for the transition. This results in a hypsochromic (or blue) shift to a shorter wavelength. uobabylon.edu.iq

Specialized Spectroscopic Techniques (e.g., Electron Spin Resonance for Radical Derivatives)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule with no unpaired electrons, its corresponding nitroxide radical derivative is a stable free radical that can be readily studied by ESR. researchgate.net

The secondary amine precursor, 2,6-dimethylpiperidin-4-one, can be oxidized to form a stable piperidine nitroxide radical. These types of radicals are widely used as spin probes and antioxidants. acs.orgrsc.org Although the target compound is a tertiary amine, understanding the ESR properties of its radical precursor is relevant to its chemical family.

An ESR spectrum of a piperidine-1-oxyl radical would exhibit a characteristic pattern:

Hyperfine Splitting: The unpaired electron primarily resides on the nitroxide group (N-O•). Its spin interacts with the nuclear spin of the nitrogen atom (¹⁴N, nuclear spin I=1). This interaction, known as hyperfine coupling, splits the ESR signal into three lines (2nI + 1 = 2(1)(1) + 1 = 3) of roughly equal intensity.

g-factor: The position of the center of the spectrum is defined by the g-factor, which is a characteristic property of the radical. For nitroxide radicals, the g-factor is typically close to that of a free electron (~2.006).

This technique is invaluable for studying radical formation, stability, and interactions in chemical and biological systems. researchgate.netingentaconnect.com

Theoretical and Computational Chemistry of 1,2,6 Trimethylpiperidin 4 One

Quantum Chemical Calculations of Molecular Structure and Reactivity (e.g., Density Functional Theory, Møller-Plesset Perturbation Theory)

Quantum chemical calculations are instrumental in elucidating the molecular structure and reactivity of 1,2,6-trimethylpiperidin-4-one. Methods such as Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory provide detailed insights into the electronic structure and geometry of the molecule.

Density Functional Theory (DFT) has been successfully employed to study the structure of piperidinium (B107235) rings. For instance, a study on 2,2,6,6-tetramethyl-4-oxopiperidinium nitrate (B79036) revealed that the piperidinium ring adopts a slightly deformed chair conformation. tandfonline.comresearchgate.netnih.gov This is a common feature for piperidine (B6355638) derivatives, as the chair conformation minimizes steric strain and torsional strain. DFT calculations can provide optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.

Møller-Plesset perturbation theory, particularly at the second-order (MP2), offers a higher level of theory for capturing electron correlation effects, which can be important for accurately predicting molecular properties. wikipedia.orgsmu.edufiveable.meq-chem.comwustl.edu While computationally more demanding than DFT, MP2 calculations can provide benchmark data for geometries and energies. For piperidine systems, MP2 calculations have been used to investigate conformational energies and have shown good agreement with experimental data. nih.gov

The reactivity of this compound can be assessed through various descriptors derived from quantum chemical calculations. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are indicative of the molecule's electron-donating and electron-accepting abilities, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

Table 1: Representative Calculated Geometric Parameters for a Piperidin-4-one Ring (based on analogs).
ParameterValueMethod
C-N Bond Length~1.47 ÅDFT
C-C Bond Length~1.53 ÅDFT
C=O Bond Length~1.22 ÅDFT
C-N-C Bond Angle~112°DFT
C-C-C Bond Angle~110°DFT

Conformational Energy Landscape Mapping and Prediction

The conformational flexibility of the piperidine ring is a key aspect of the chemistry of this compound. The molecule can, in principle, exist in several conformations, including the chair, boat, and twist-boat forms. researchgate.netias.ac.inchemrevlett.com Computational methods are essential for mapping the conformational energy landscape and predicting the relative stabilities of these conformers.

The chair conformation is generally the most stable for piperidine rings due to its staggered arrangement of bonds, which minimizes torsional strain. osti.govnih.gov However, the presence of substituents can influence the conformational equilibrium. In this compound, the methyl groups at the 1, 2, and 6 positions will have preferred orientations (axial or equatorial) to minimize steric interactions.

Computational studies on substituted piperidin-4-ones have shown that while the chair conformation is typically favored, twist-boat conformations can be energetically accessible and may even be populated at room temperature. osti.gov The relative energies of different conformers can be calculated using methods like DFT and MP2. A potential energy surface scan, where the energy is calculated as a function of key dihedral angles, can be performed to map the entire conformational space.

For N-methyl piperidine, computational studies have explored the energy landscape, identifying different conformeric structures and the energy barriers between them. rsc.org These studies provide a framework for understanding the conformational dynamics of this compound.

Table 2: Calculated Relative Energies of Piperidin-4-one Conformers (Illustrative).
ConformerRelative Energy (kcal/mol)Method
Chair (Equatorial Substituents)0.0DFT/B3LYP
Chair (Axial Substituents)2.5 - 4.0DFT/B3LYP
Twist-Boat5.0 - 7.0DFT/B3LYP
Boat6.0 - 8.0DFT/B3LYP

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction pathway can be constructed. researchgate.netacs.orgirb.hr

For example, the reduction of the ketone group at the 4-position is a common reaction for piperidin-4-ones. Computational methods can be used to model the approach of a reducing agent, such as sodium borohydride (B1222165), to the carbonyl carbon. The transition state for the hydride transfer can be located and its structure and energy determined. This information can help to explain the stereoselectivity of the reduction.

Another important reaction is the N-alkylation of the piperidine nitrogen. The S(_N)2 reaction mechanism can be modeled computationally to understand the factors influencing the reaction rate and to predict the activation energy.

DFT methods are widely used for these types of studies due to their balance of accuracy and computational cost. The nature of the transition states can be confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Prediction of Spectroscopic Parameters for Structural Elucidation

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the structural elucidation of this compound and its reaction products.

NMR Spectroscopy: The prediction of H and C NMR chemical shifts is a common application of DFT. nih.govrsc.orgrsc.orgd-nb.infochemrxiv.org By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted with a reasonable degree of accuracy. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to assign the resonances to specific atoms.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. researchgate.netresearchgate.netnih.gov The resulting predicted IR spectrum can be compared with the experimental spectrum to identify the characteristic vibrational modes of the molecule. For this compound, key vibrational modes would include the C=O stretch of the ketone, the C-N stretching modes of the piperidine ring, and the various C-H stretching and bending modes of the methyl and methylene (B1212753) groups.

Table 3: Predicted Spectroscopic Data for a Substituted Piperidin-4-one (Illustrative).
Spectroscopic ParameterPredicted ValueMethod
(^{13})C NMR Chemical Shift (C=O)~208 ppmDFT/GIAO
(^1)H NMR Chemical Shift (N-CH(_3))~2.3 ppmDFT/GIAO
IR Frequency (C=O stretch)~1715 cm(^{-1})DFT/B3LYP
IR Frequency (C-N stretch)~1100-1200 cm(^{-1})DFT/B3LYP

1,2,6 Trimethylpiperidin 4 One As a Versatile Synthetic Intermediate and Building Block

Precursor to Structurally Diverse Heterocyclic Compounds

The chemical reactivity of 1,2,6-trimethylpiperidin-4-one allows it to be a starting point for the synthesis of a variety of other heterocyclic systems. The ketone functional group is a key reactive site, enabling condensation and cycloaddition reactions to build new ring systems. Piperidin-4-ones are well-established as versatile intermediates in the synthesis of various heterocyclic compounds nih.gov.

One important class of compounds accessible from piperidone intermediates are spiro heterocycles. These are compounds where two rings are connected at a single shared atom. The synthesis of spiro piperidinyl heterocyclic compounds has been shown to yield molecules with significant antibacterial and antifungal activities researchgate.net. For example, multicomponent reactions, often assisted by microwave irradiation, provide an efficient pathway to complex spiro compounds from simpler building blocks like substituted piperidones nih.gov. Although specific examples starting from this compound are not extensively detailed in readily available literature, the general reactivity of the 4-piperidone (B1582916) scaffold suggests its utility in similar transformations to produce diverse spirocyclic systems.

The reactions often involve the condensation of the piperidinone with binucleophilic reagents, leading to the formation of new heterocyclic rings attached at the C-4 position. The general synthetic utility of piperidin-4-ones is highlighted by their use in synthesizing derivatives with a range of pharmacological activities mdpi.combiomedpharmajournal.org.

Role in the Synthesis of Nitrogen-Containing Fused-Ring Systems

Fused-ring systems, where two or more rings share two or more atoms, are common motifs in natural products and synthetic drugs. The piperidine (B6355638) ring of this compound can serve as a foundational component for constructing such polycyclic structures. The synthesis of pyridine-fused heterocycles, for instance, is of great interest due to their distinct structural features and biological importance ias.ac.in.

Strategies for creating fused heterocycles often involve intramolecular cyclization reactions of appropriately functionalized piperidine derivatives. While specific examples detailing the conversion of this compound into fused systems are not prominent in the literature, general methodologies for the synthesis of fused nitrogen heterocycles are well-established ias.ac.inlongdom.orgresearchgate.net. These methods often rely on building a second ring onto a pre-existing heterocyclic structure. For instance, a common approach is to introduce a reactive side chain onto the piperidine ring or its nitrogen atom, which can then undergo a ring-closing reaction to form the fused system. The versatility of piperidin-4-ones as synthetic intermediates suggests their potential as starting materials in multi-step syntheses aimed at constructing complex, fused heterocyclic architectures nih.govsemanticscholar.org.

Integration into Rational Design for Analog Synthesis (e.g., Piperidine-Based Scaffolds)

The piperidine scaffold is one of the most important building blocks in medicinal chemistry and drug discovery ijnrd.org. Its derivatives are found in numerous approved drugs, demonstrating its value in creating molecules with favorable pharmacological properties ijnrd.org. The rational design of new drugs often involves modifying a known active scaffold to improve efficacy, selectivity, or pharmacokinetic properties.

This compound represents a specific scaffold that can be systematically modified to create a library of analogs for biological screening. The methyl groups at the 2 and 6 positions introduce specific stereochemistry, which can be crucial for binding to biological targets. The N-methyl group influences the basicity and lipophilicity of the molecule.

A notable example of a closely related compound is 1,2,5-trimethylpiperidin-4-one, which is a key intermediate in the synthesis of the opioid analgesic Promedol researchgate.net. This highlights how a specific substitution pattern on the piperidin-4-one ring can be critical for achieving a desired pharmacological effect. The synthesis and evaluation of various piperidin-4-one derivatives have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties nih.govbiomedpharmajournal.org. Therefore, this compound is a valuable scaffold for analog synthesis in the pursuit of new therapeutic agents.

ScaffoldKey Intermediate ForTherapeutic Area
1,2,5-Trimethylpiperidin-4-onePromedolAnalgesic (Opioid)

Utility in the Preparation of Advanced Materials (e.g., Nitroxyl (B88944) Radicals)

Beyond pharmaceuticals, piperidine derivatives are used in the synthesis of advanced materials. One of the most significant applications is the preparation of stable nitroxyl radicals. These are organic compounds that possess a stable free radical, making them useful in various applications, including as catalysts for oxidation reactions, polymerization inhibitors, and spin labels for biological studies using electron spin resonance (ESR) spectroscopy.

The most well-known stable nitroxyl radical is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. TEMPO and its derivatives are typically synthesized by the oxidation of the corresponding piperidine amine researchgate.net. The starting material for many TEMPO derivatives is 2,2,6,6-tetramethyl-4-piperidone sciencemadness.orgcymitquimica.com. The oxidation process converts the N-H group of the piperidine into an N-O• radical group.

PrecursorOxidation ProductApplication
2,2,6,6-TetramethylpiperidineTEMPOOxidation Catalyst, Spin Label
2,2,6,6-Tetramethyl-4-piperidone4-Oxo-TEMPOCatalyst, Spin Trap

Following this established chemistry, this compound can also serve as a precursor to a corresponding nitroxyl radical. The oxidation would target the secondary amine (after potential demethylation of the nitrogen) or, if the N-methyl group is retained, could lead to other reactive species. The presence of fewer methyl groups adjacent to the nitrogen compared to the tetramethyl analog might affect the stability of the resulting radical. The use of 2,2,6,6-tetramethyl-4-piperidone as a "spin-trap" for reactive oxygen species, where it is converted to a stable nitroxide adduct (2,2,6,6-tetramethyl-4-piperidine-1-oxyl), further illustrates the utility of this class of compounds in studying radical chemistry nih.gov. The oxidation of redox-active molecules like TEMPO is also a subject of study for applications in energy storage researchgate.net.

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